

Methylisoeugenol: A Versatile Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: Methylisoeugenol

Cat. No.: B7759421

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methylisoeugenol, a naturally occurring phenylpropanoid, stands as a pivotal precursor in the landscape of organic synthesis. Its inherent structural features—a dimethoxy-substituted benzene ring coupled with a reactive propenyl side chain—offer a versatile platform for a myriad of chemical transformations. This guide provides a comprehensive technical overview of **methylisoeugenol**'s synthetic applications, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows.

Physicochemical and Spectroscopic Profile

A thorough understanding of **methylisoeugenol**'s physical and spectral properties is fundamental for its application in synthesis and for the characterization of its derivatives.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Spicy, clove, floral, woody	[1]
Boiling Point	262-264 °C	[1][2]
Melting Point	16-17 °C	[3]
Density	1.05 g/mL at 25 °C	[1][2]
Refractive Index (n ²⁰ /D)	1.566-1.569	[3]
Flash Point	>104.4 °C	[3]
logP (Octanol/Water)	3.05	[4]
Solubility	Soluble in most organic solvents, insoluble in water.	[1][3]

Spectroscopic Data

The structural elucidation of **methyloisoeugenol** and its reaction products relies on standard spectroscopic techniques. The following tables summarize the key spectral features for the more common (E)-isomer.

¹H NMR Spectral Data of (E)-**Methyloisoeugenol** (in CDCl₃)[5]

Proton Assignment	Chemical Shift (δ , ppm)
=CH- (propenyl)	~6.3 (d)
=CH- (propenyl)	~6.1 (m)
Aromatic Protons	~6.80-6.90 (m)
-OCH ₃ (on ring)	~3.88 (s)
-OCH ₃ (on ring)	~3.86 (s)
-CH ₃ (propenyl)	~1.87 (dd, $J \approx 6.6, 1.6$ Hz)

¹³C NMR Spectral Data of (E)-Methylisoeugenol[6]

Carbon Assignment	Chemical Shift (δ , ppm)
Aromatic Carbons	109.5-149.4
Olefinic Carbons	126.8, 130.8
Methoxyl Carbons	55.9, 56.0
Methyl Carbon (propenyl)	-

Key IR Absorptions of (E)-Methylisoeugenol[5][6]

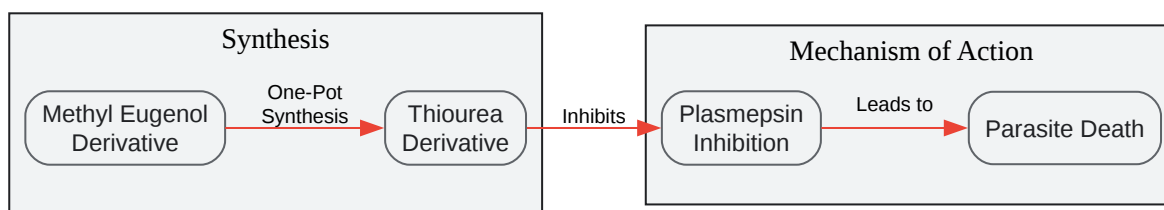
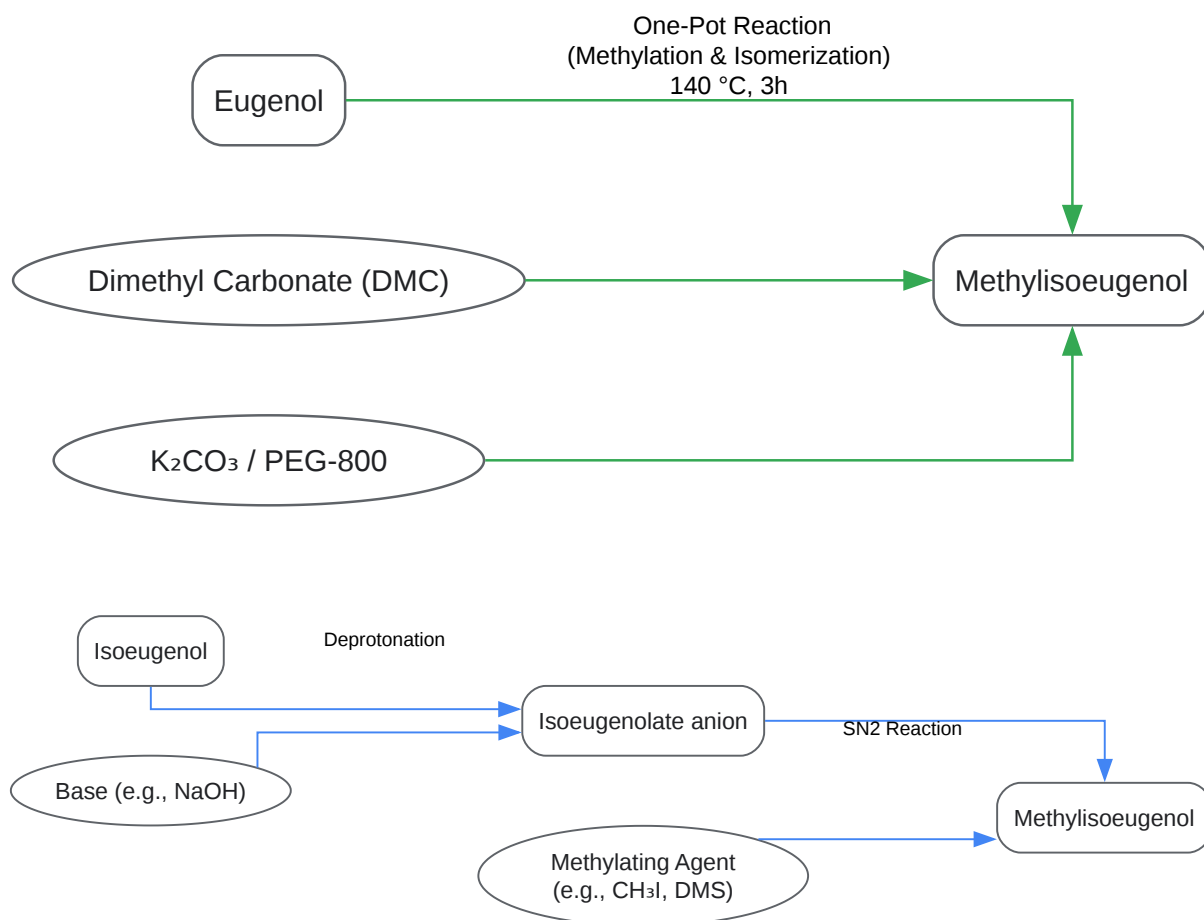
Functional Group	Wavenumber (cm ⁻¹)
C-H stretch (aromatic)	~3000-3100
C-H stretch (aliphatic)	~2850-2960
C=C stretch (aromatic)	~1600-1650
C-O stretch (ether)	~1030-1270

Synthesis of Methylisoeugenol

Methylisoeugenol can be efficiently synthesized from readily available precursors like eugenol and isoeugenol.

One-Step Green Synthesis from Eugenol

A sustainable approach involves the simultaneous O-methylation and isomerization of eugenol using dimethyl carbonate (DMC) as a green methylating agent.



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